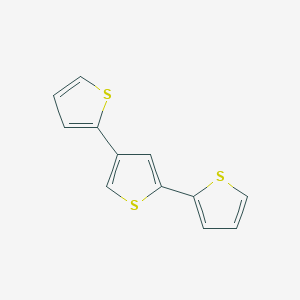![molecular formula C9H19O11P B1219794 [3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate CAS No. 85444-64-0](/img/structure/B1219794.png)
[3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate is a complex organic compound with significant biochemical and industrial relevance. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a phosphate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the oxane ring, followed by the introduction of hydroxyl groups through selective oxidation reactions. The final step involves the phosphorylation of the hydroxyl groups using phosphoric acid or its derivatives under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions. Enzymatic methods can be employed to achieve regioselective hydroxylation and phosphorylation, thereby reducing the need for harsh chemical reagents and conditions. The use of continuous flow reactors can also improve the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of halides or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its role in cellular metabolism and signaling pathways. It is involved in the regulation of various enzymatic activities and can act as a substrate for kinases and phosphatases.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the treatment of metabolic disorders and as a component of drug delivery systems due to its biocompatibility and ability to target specific cellular pathways.
Industry
In industrial applications, this compound is used in the production of biodegradable polymers and as an additive in various formulations to enhance stability and performance.
Mechanism of Action
The mechanism of action of [3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes such as kinases, which phosphorylate the compound, leading to the activation or inhibition of downstream signaling pathways. This modulation of enzymatic activity can influence various cellular processes, including metabolism, growth, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- [2-hydroxy-3-(phosphonooxy)propyl] dihydrogen phosphate
- [3-hydroxy-2-(phosphonooxy)propyl] dihydrogen phosphate
- [2,3-dihydroxypropyl] dihydrogen phosphate
Uniqueness
Compared to similar compounds, [3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of multiple hydroxyl groups and the oxane ring structure contribute to its versatility in chemical reactions and its potential for targeted biological interactions.
Properties
CAS No. |
85444-64-0 |
|---|---|
Molecular Formula |
C9H19O11P |
Molecular Weight |
334.21 g/mol |
IUPAC Name |
[3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/C9H19O11P/c10-1-4(3-18-21(15,16)17)19-9-8(14)7(13)6(12)5(2-11)20-9/h4-14H,1-3H2,(H2,15,16,17)/t4?,5-,6+,7+,8-,9+/m1/s1 |
InChI Key |
PLJAVYDLNJODGD-KJUJXXMOSA-N |
SMILES |
C(C1C(C(C(C(O1)OC(CO)COP(=O)(O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(CO)COP(=O)(O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)COP(=O)(O)O)O)O)O)O |
Key on ui other cas no. |
85444-64-0 |
Synonyms |
PGGP poly(galactosylglycerol phosphate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Benzenamine, N,N-dimethyl-2-(1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl)-](/img/structure/B1219725.png)



![3-(2-Benzo[cd]indolylamino)benzoic acid](/img/structure/B1219731.png)


